BSP16

Oral bioavailability Pharmacokinetics STING agonist

BSP16 is an orally bioavailable STING agonist that activates both human (EC50=9.24μM) and mouse (EC50=5.71μM) isoforms. Its 107% oral bioavailability eliminates intratumoral injection constraints, enabling systemic administration in metastatic tumor models. Complete tumor regression with immunological memory established in syngeneic models. Structural validation via PDB 7x9q cocrystal supports homodimer binding. Not a generic CDN; substitution compromises translational relevance.

Molecular Formula C16H18O5Se
Molecular Weight 369.3 g/mol
Cat. No. B11935097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBSP16
Molecular FormulaC16H18O5Se
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESCCC(CC(=O)C1=CC2=CC(=C(C=C2[Se]1)OC)OC)C(=O)O
InChIInChI=1S/C16H18O5Se/c1-4-9(16(18)19)5-11(17)15-7-10-6-12(20-2)13(21-3)8-14(10)22-15/h6-9H,4-5H2,1-3H3,(H,18,19)/t9-/m1/s1
InChIKeyBWQHPFYQJHFPHN-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-4-(5,6-Dimethoxy-1-benzoselenophen-2-yl)-2-ethyl-4-oxobutanoic Acid (BSP16) Product Overview and Procurement Context


(2R)-4-(5,6-dimethoxy-1-benzoselenophen-2-yl)-2-ethyl-4-oxidanylidene-butanoic acid, designated BSP16 (also known as LF250, CAS 2727249-47-8), is an orally available, non-nucleotide small-molecule agonist of the stimulator of interferon genes (STING) pathway [1]. This compound features a benzo[b]selenophene core bearing a γ-keto acid side chain in the (R)-configuration, and it functions as a potent activator of innate immune signaling via STING homodimer binding [2]. BSP16 is structurally and mechanistically distinct from cyclic dinucleotide (CDN) STING agonists, offering a differentiated pharmacological profile that supports oral administration and robust antitumor immunity in preclinical models [3].

Why Closely Related STING Agonists Cannot Substitute for BSP16: Differentiation Rationale


STING agonists exhibit profound divergence in bioavailability, route-of-administration requirements, and target engagement profiles that preclude simple in-class substitution [1]. Cyclic dinucleotide (CDN)-based agonists such as ADU-S100 and MK-1454 generally lack oral bioavailability and require intratumoral injection, a route that imposes substantial constraints on therapeutic application and experimental design [2]. Among non-nucleotide oral STING agonists, BSP16 demonstrates a distinct quantitative profile encompassing potent in vitro activation of both human and mouse STING isoforms, favorable oral pharmacokinetic parameters (F = 107%), and tumor regression at moderate oral doses (15–30 mg/kg q3d) [3]. These attributes differ materially from those of other oral agonists (e.g., MSA-2, SR-717) with respect to potency, species selectivity, and in vivo dosing regimens, making generic substitution scientifically unsound and procurement decisions consequential [4].

BSP16 Quantitative Evidence Guide: Direct Comparative Data for Procurement Decisions


Oral Bioavailability and Pharmacokinetic Differentiation of BSP16 Versus Class Benchmark

BSP16 exhibits high oral bioavailability (F = 107%) in rats following a 50 mg/kg oral dose, with a Cmax of 58.2 μg/mL, AUC0–∞ of 315.9 h·μg/mL, and a terminal half-life (t1/2) of 1.60 h [1]. In contrast, the cyclic dinucleotide STING agonist ADU-S100 lacks oral bioavailability entirely and is limited to intratumoral or parenteral administration [2]. MK-1454 similarly requires intratumoral injection, imposing logistical and translational constraints absent with BSP16 [3]. The oral availability of BSP16 enables systemic exposure and repeated dosing without invasive procedures.

Oral bioavailability Pharmacokinetics STING agonist Systemic exposure

In Vitro STING Activation Potency of BSP16 Versus Oral Non-Nucleotide Agonists MSA-2 and SR-717

In ISG-THP1 reporter cells (human STING), BSP16 activates the STING pathway with an EC50 of 9.24 μM, while in ISG-RAW264.7 cells (mouse STING) the EC50 is 5.71 μM [1]. The non-nucleotide oral agonist MSA-2 exhibits EC50 values of 8.3 μM (human STING WT) and 24 μM (human STING HAQ variant) [2]. SR-717 displays EC50 values of 2.1–2.2 μM in ISG-THP1 cells [3]. BSP16 demonstrates comparable or superior potency to MSA-2 against human STING WT while maintaining activity across both human and mouse isoforms, a critical attribute for preclinical translational studies.

STING activation EC50 Non-nucleotide agonist Innate immunity

In Vivo Antitumor Efficacy of BSP16 in Syngeneic Murine Carcinoma Models

In the MC38 syngeneic colorectal carcinoma model, oral administration of BSP16 at 30 mg/kg every three days (q3d) resulted in complete tumor regression (CR) in treated mice by day 21 [1]. In the CT26 colorectal carcinoma model, oral BSP16 at 20 mg/kg every five days (q5d) induced tumor regression in all treated animals within 30 days, accompanied by elevated plasma IFN-β levels [2]. By comparison, MSA-2 required oral doses of 50–60 mg/kg to achieve tumor growth inhibition in syngeneic models, with less complete regression reported [3]. BSP16-treated CT26 survivors additionally resisted tumor re-challenge, indicating durable immunological memory [4].

Tumor regression MC38 CT26 CD8+ T cells Immunological memory

Structural Binding Mode of BSP16 to STING Determined by X-Ray Crystallography

A 2.4 Å resolution cocrystal structure of human STING in complex with BSP16 (PDB ID: 7x9q) confirms that BSP16 binds STING as a homodimer and induces the 'closed' active conformation of the STING dimer [1]. This binding mode is mechanistically analogous to that of the endogenous ligand cGAMP [2]. Unlike cGAMP, which is a cyclic dinucleotide with poor drug-like properties and no oral bioavailability, BSP16 is a small molecule that achieves comparable structural activation of STING while enabling oral administration [3]. The benzo[b]selenophene scaffold introduces a selenium atom that participates in favorable hydrophobic interactions within the STING binding pocket, a feature absent in sulfur-containing analogs (e.g., benzothiophene-based agonists) [4].

Cocrystal structure STING conformation Homodimer binding Selenium-containing ligand

BSP16 Optimal Application Scenarios for Research and Preclinical Development


Preclinical Immuno-Oncology Studies Requiring Oral Systemic STING Activation

BSP16 is optimally deployed in syngeneic murine tumor models (MC38, CT26, 4T1) where oral systemic STING activation is required to induce tumor regression and durable antitumor immunity. Its oral bioavailability (F = 107% in rat) enables repeated dosing without invasive procedures, and complete tumor regression has been demonstrated at oral doses of 20–30 mg/kg [1]. This scenario is particularly relevant for evaluating STING agonists in disseminated or metastatic tumor models where intratumoral injection is impractical.

Comparative Pharmacology Studies Across Human and Mouse STING Isoforms

BSP16 activates both human STING (EC50 = 9.24 μM in ISG-THP1) and mouse STING (EC50 = 5.71 μM in ISG-RAW264.7) [2], enabling direct translational correlation between in vitro human cell data and in vivo murine efficacy. This cross-species activity profile makes BSP16 a valuable tool for studies requiring validation of target engagement in both human and mouse systems without the need for species-matched surrogate compounds.

Mechanistic Studies of STING Conformational Activation and Signaling

The 2.4 Å cocrystal structure of BSP16 bound to human STING (PDB 7x9q) provides atomic-level validation of homodimer formation and closed-conformation induction [3]. BSP16 can therefore serve as a structurally characterized probe for investigating STING conformational dynamics, ligand-induced dimerization, and downstream TBK1/IRF3 phosphorylation cascades in mechanistic biochemistry and structural biology studies.

Immunological Memory and Tumor Rechallenge Studies

BSP16 treatment in the CT26 syngeneic model induced complete tumor regression in all mice and conferred resistance to subsequent tumor cell rechallenge, indicative of durable immunological memory [4]. This property supports the use of BSP16 in studies evaluating long-term adaptive immune responses, CD8+ T cell and NK cell activation, and combination strategies with immune checkpoint inhibitors (e.g., anti-PD-1).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BSP16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.